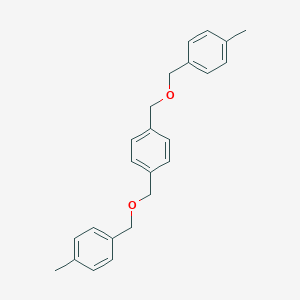

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

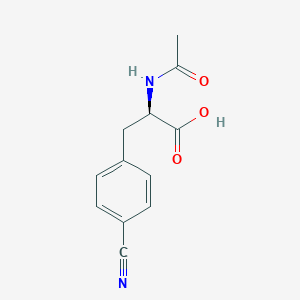

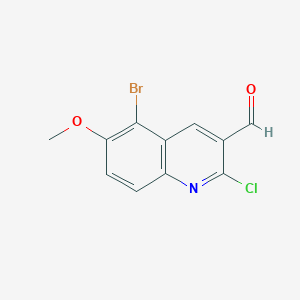

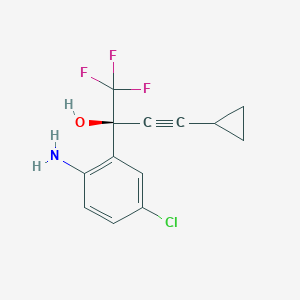

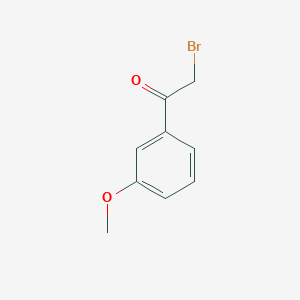

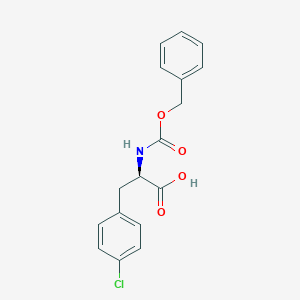

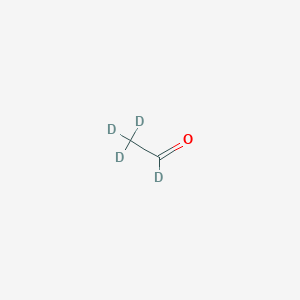

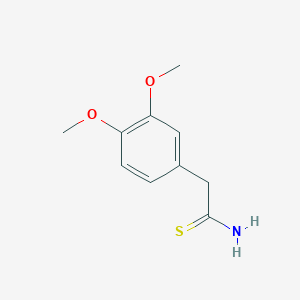

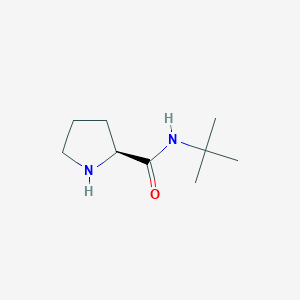

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds.Molecular Structure Analysis

This involves a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions necessary for the reactions to occur.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación

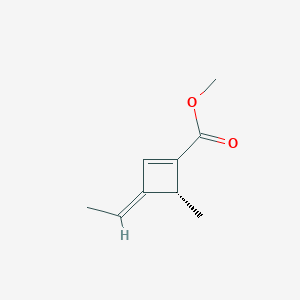

Synthesis and Catalysis

Synthesis of Phenyl-Xylyl Ethane

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (PXE) can be synthesized by the Friedel–Crafts alkylation of xylene. This process uses alpha-methylbenzyl alcohol as an alkylating agent over a mordenite catalyst. It was observed that at lower temperatures, the main product was bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, PXE and heavier oligomers became the main products. This synthesis process depends on factors like temperature, space velocity, pressure, and the xylene/MBA ratio (Kwak & Kim, 1999).

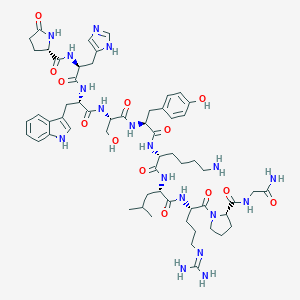

Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

Another application involves the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This includes the bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives, leading to electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

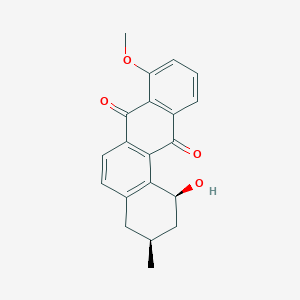

Modeling Tyrosinase Activity

In a study exploring the copper-mediated oxygenation of methyl 4-hydroxybenzoate, dinuclear copper(I) complexes with polybenzimidazole ligands, including alpha,alpha‘-bis{bis[2-(1-methyl-2-benzimidazolyl)ethyl]amino}-m-xylene, effectively mimicked the activity of the enzyme tyrosinase. The reaction is significant as it demonstrates the capability of these complexes in phenol hydroxylation, which is a critical reaction in organic chemistry and biochemistry (Casella et al., 1996).

Polymer Chemistry

Polyether Synthesis

The compound has been used in the phase-transfer catalyzed polycondensation of alpha,alpha′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. This process, especially when done in the presence of dimethyl sulfoxide, results in a high molecular weight polyether. This kind of polymer synthesis is crucial for the development of new materials with specific properties (Yamazaki & Imai, 1983).

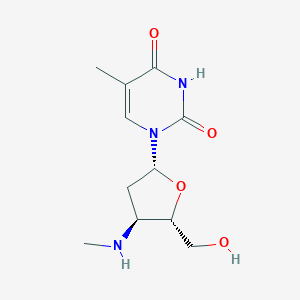

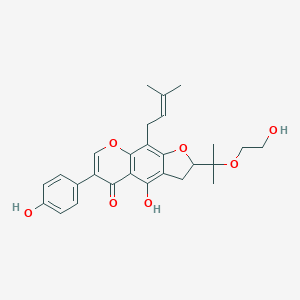

Photoinitiating Dyes

Another fascinating application is in the field of photoinitiating dyes. Xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a derivative of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, has been synthesized and investigated for its photoinitiating ability in polymer chemistry. The study of such dyes is vital for the development of photosensitive materials and processes in industrial applications (Kabatc et al., 2015).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.

Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. In such cases, researchers often have to conduct their own experiments to determine these properties.

Propiedades

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | |

CAS RN |

136861-46-6 |

Source

|

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.